

# 4,5-diiodo-1-methyl-1H-imidazole molecular weight

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## Compound of Interest

Compound Name: 4,5-diiodo-1-methyl-1H-imidazole

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An In-depth Technical Guide to **4,5-diiodo-1-methyl-1H-imidazole**: Properties, Synthesis, and Applications in Drug Discovery

**Authored by: A Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive overview of **4,5-diiodo-1-methyl-1H-imidazole**, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, and explore its applications as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this scaffold.

## Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.<sup>[1][2]</sup> Its prevalence is due to its unique electronic properties, its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, making it a frequent component in biomolecules like the amino acid histidine.<sup>[3][4]</sup> The introduction of iodine atoms onto the imidazole ring, as in **4,5-diiodo-1-methyl-1H-imidazole**, dramatically enhances its synthetic utility. The iodine atoms serve as

highly reactive handles for introducing a wide array of functional groups through well-established cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR) in drug discovery campaigns.[1] This guide focuses specifically on the N-methylated, di-iodinated derivative, a versatile precursor for complex molecular architectures.

## Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in synthesis and research. The key attributes of **4,5-diiodo-1-methyl-1H-imidazole** are summarized below.

Property	Value	Source
Molecular Weight	333.90 g/mol	[5]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> I <sub>2</sub> N <sub>2</sub>	[5][6]
CAS Number	37067-96-2	[5][6]
IUPAC Name	4,5-diiodo-1-methyl-1H-imidazole	[6]
Melting Point	144-145 °C	[5]
Canonical SMILES	CN1C=NC(=C1I)I	[6]
Appearance	White to light yellow crystalline powder	[7]
Boiling Point	382.2°C at 760 mmHg	[5]

## Synthesis and Mechanistic Rationale

The synthesis of **4,5-diiodo-1-methyl-1H-imidazole** is typically achieved through a two-step process starting from 1H-imidazole. The strategy involves the exhaustive iodination of the imidazole ring followed by N-methylation. This approach is designed to control regioselectivity and achieve a high yield of the desired product.

## Experimental Protocol: A Two-Step Synthesis

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

#### Step 1: Synthesis of 4,5-diiodo-1H-imidazole

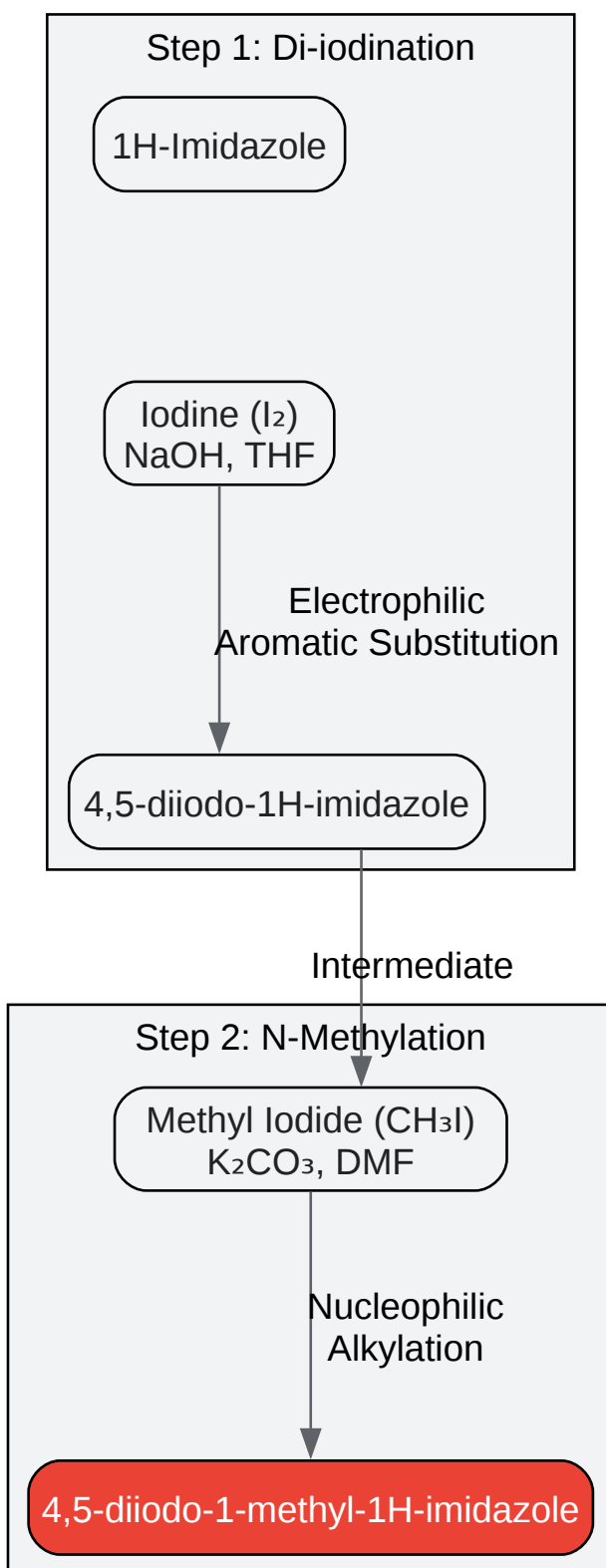
- **Rationale:** Imidazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution. In an alkaline medium, the imidazole is deprotonated to form the imidazolate anion, which is even more reactive. Elemental iodine ( $I_2$ ) acts as the electrophile. Using at least two equivalents of iodine ensures di-substitution at the C4 and C5 positions, which are the most electron-rich carbons. A patent suggests using tetrahydrofuran (THF) to improve the solubility of the reactants.<sup>[8]</sup>
- **Procedure:**
  - To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 1H-imidazole (1.0 eq) and a suitable solvent such as THF.
  - Slowly add sodium hydroxide (2.2 eq) to the solution to form the sodium imidazolate salt.
  - In a separate flask, dissolve elemental iodine (2.1 eq) in THF.
  - Add the iodine solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
  - Allow the reaction to warm to room temperature and stir for 3-4 hours until completion (monitored by TLC).<sup>[9]</sup>
  - Remove the THF under reduced pressure.<sup>[8]</sup> The resulting crude product, 4,5-diiodo-1H-imidazole, can be purified by recrystallization from a suitable solvent like ethyl acetate.<sup>[8]</sup>

#### Step 2: N-Methylation to Yield **4,5-diiodo-1-methyl-1H-imidazole**

- **Rationale:** The second step involves the alkylation of the secondary amine within the imidazole ring. A variety of methylating agents can be used, such as methyl iodide or dimethyl sulfate. The choice of base and solvent is critical to ensure efficient deprotonation of the imidazole nitrogen without promoting unwanted side reactions.

- Procedure:
  - Dissolve the purified 4,5-diiodo-1H-imidazole (1.0 eq) from Step 1 in a polar aprotic solvent like DMF or acetonitrile.
  - Add a suitable base, such as potassium carbonate (1.5 eq), to the mixture.
  - Add the methylating agent, for example, methyl iodide (1.2 eq), dropwise to the suspension.
  - Heat the reaction mixture to 40-50 °C and stir for 2-3 hours until the starting material is consumed.
  - After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - The final product, **4,5-diiodo-1-methyl-1H-imidazole**, can be purified by column chromatography on silica gel or by recrystallization from hexane.[5]

## Synthesis Workflow Diagram



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Caption: Two-step synthesis of **4,5-diiodo-1-methyl-1H-imidazole**.

## Applications in Drug Discovery and Materials Science

**4,5-diiodo-1-methyl-1H-imidazole** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for constructing more complex bioactive molecules.  
[\[8\]](#)[\[10\]](#)

### A Versatile Precursor for Cross-Coupling Reactions

The carbon-iodine bonds are relatively weak and highly susceptible to oxidative addition, making them ideal substrates for palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne moieties at the 4- and 5-positions of the imidazole ring.[\[1\]](#)

Key Reactions:

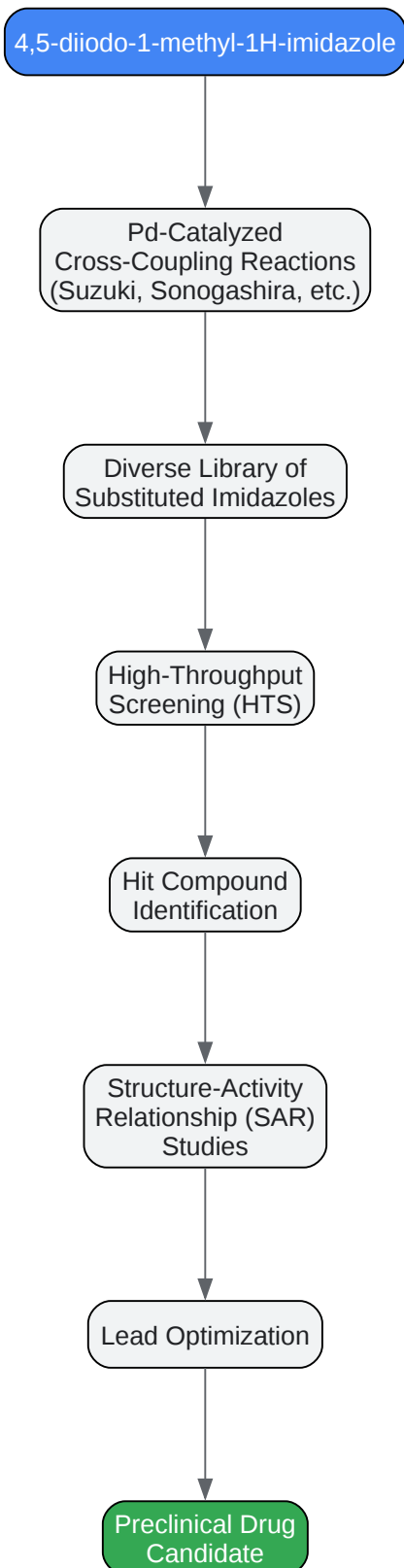
- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[\[1\]](#)
- Heck Coupling: Reaction with alkenes.
- Buchwald-Hartwig Amination: Formation of C-N bonds.

The ability to perform these transformations selectively allows for the creation of diverse chemical libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.  
[\[1\]](#) For instance, iodo-imidazole derivatives are used to synthesize kinase inhibitors, antifungal agents, and histamine H3 receptor antagonists.[\[1\]](#)

### Role in Anticancer Drug Development

The imidazole scaffold is a core component of many anticancer agents.[\[2\]](#)[\[11\]](#) These compounds can exert their effects through various mechanisms, including kinase inhibition and DNA binding.[\[2\]](#) By using **4,5-diiodo-1-methyl-1H-imidazole** as a starting material, medicinal chemists can systematically modify the substituents on the imidazole ring to optimize potency, selectivity, and pharmacokinetic properties against various cancer targets.

## Drug Discovery Workflow Diagram



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Caption: Role as a building block in a typical drug discovery pipeline.

## Safety and Handling

As a laboratory chemical, **4,5-diiodo-1-methyl-1H-imidazole** must be handled with appropriate precautions.

- GHS Hazard Classification: The compound is classified as causing skin irritation (H315).[5] It is also associated with risk phrases 36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling this chemical.[12][13] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[12]
- Handling: Avoid creating dust.[12] Wash hands thoroughly after handling.[14]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

## Conclusion

**4,5-diiodo-1-methyl-1H-imidazole** is a high-value synthetic intermediate with a molecular weight of 333.90 g/mol .[5] Its strategic importance stems from the two iodine atoms that serve as versatile handles for molecular elaboration via modern cross-coupling chemistry. The robust synthesis protocols and well-defined reactivity make it an indispensable tool for researchers in medicinal chemistry and materials science. A comprehensive understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the development of next-generation therapeutics and functional materials.

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